3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzaldehyde

描述

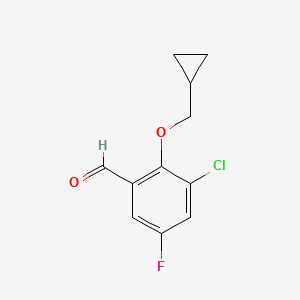

3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzaldehyde is a substituted benzaldehyde derivative featuring a chloro group at position 3, a cyclopropylmethoxy group at position 2, and a fluoro group at position 4.

属性

IUPAC Name |

3-chloro-2-(cyclopropylmethoxy)-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFO2/c12-10-4-9(13)3-8(5-14)11(10)15-6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAAPKHKVBWNIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2Cl)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzaldehyde typically involves multiple steps starting from commercially available precursors. One common method includes the following steps:

Nucleophilic Substitution: The introduction of the cyclopropylmethoxy group can be achieved through a nucleophilic substitution reaction. For example, 3-chloro-5-fluorobenzaldehyde can be reacted with cyclopropylmethanol in the presence of a base such as potassium carbonate.

Halogenation: The chloro substituent can be introduced via halogenation reactions using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: 3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzoic acid.

Reduction: 3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro, cyclopropylmethoxy, and fluorine groups can influence its binding affinity and specificity towards these targets.

相似化合物的比较

Comparison with Similar Compounds

The following comparison focuses on structurally related benzaldehyde derivatives, emphasizing substituent positions, physicochemical properties, and synthetic methodologies.

Structural Analogues and Key Differences

Physicochemical Properties

- Boiling/Melting Points: Halogen substituents (Cl, F) increase molecular polarity and intermolecular forces compared to non-halogenated analogues like S5. For example, 5-Chloro-2-fluorobenzaldehyde has a boiling point of ~215°C , whereas S5 is a solid at room temperature .

Research Findings and Limitations

- Synthetic Challenges : The steric bulk of the cyclopropylmethoxy group complicates regioselective functionalization, as seen in the low yield (68%) of 24 during styryl group installation .

- Spectroscopic Characterization : NMR data for analogous compounds (e.g., S5 : δ 9.83 ppm for aldehyde proton ) provide reference points for verifying the target compound’s structure.

- Knowledge Gaps: Direct data on the target compound’s biological activity or industrial use are absent in the evidence, necessitating further experimental studies.

生物活性

3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzaldehyde is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a chloro substituent, a cyclopropylmethoxy group, and a fluorobenzaldehyde moiety. These functional groups may influence its interaction with biological targets, leading to various pharmacological effects.

The biological activity of this compound is primarily linked to its role as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, which are crucial for various signaling pathways in cells. By inhibiting these enzymes, the compound can enhance the levels of these second messengers, thereby modulating cellular responses related to inflammation, smooth muscle contraction, and other physiological processes.

Pharmacological Effects

- Anti-Inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting PDE4, which is known to play a significant role in inflammatory cell activation. Inhibition of PDE4 can lead to decreased levels of pro-inflammatory cytokines and reduced activation of eosinophils and neutrophils .

- Bronchodilation : Similar to other PDE inhibitors, this compound may have potential applications in treating respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD). By promoting relaxation of bronchial smooth muscle through increased cAMP levels, it could alleviate symptoms associated with airway constriction .

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures exhibit neuroprotective effects against oxidative stress. The ability to trap free radicals and mitigate cell death in neuronal models suggests that this compound might also possess neuroprotective properties .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on PDE Inhibition : A study demonstrated that selective PDE4 inhibitors significantly reduced airway hyperreactivity in animal models. Although the specific effects of this compound were not detailed, its structural similarities suggest it could yield comparable results .

- Neuroprotective Mechanisms : Research on para-substituted nitrones highlighted their ability to protect glial cells from oxidative damage. This mechanism may be relevant for understanding how this compound could function in neuroprotection .

Data Table: Comparison of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。